2,4,4-Trimethyl-2,3-pentanediol

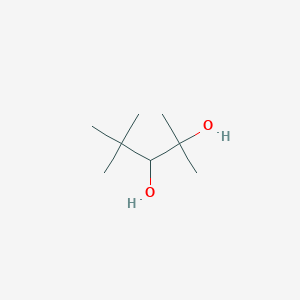

Description

2,4,4-Trimethyl-2,3-pentanediol (CAS 64512-96-5) is a branched diol with hydroxyl groups at the 2 and 3 positions of a pentanediol backbone and methyl substituents at the 2, 4, and 4 positions. Its molecular formula is C₈H₁₈O₂, and it has a calculated logP (octanol-water partition coefficient) of 1.164, indicating moderate hydrophobicity .

Structure

3D Structure

Properties

CAS No. |

64512-96-5 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

2,4,4-trimethylpentane-2,3-diol |

InChI |

InChI=1S/C8H18O2/c1-7(2,3)6(9)8(4,5)10/h6,9-10H,1-5H3 |

InChI Key |

JDYWKAYETKZYIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(C)(C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4-Trimethyl-2,3-pentanediol can be synthesized through the aldol condensation of isobutyraldehyde, followed by a Cannizzaro reaction. The process involves using sodium hydroxide as a catalyst. The reaction conditions typically include a temperature range of 10-60°C for the condensation reaction and 60-150°C for further reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes using microchannel reactors. This method enhances production efficiency by optimizing reaction conditions such as catalyst concentration, temperature, and reaction time. For instance, using a 50% sodium hydroxide solution as a catalyst at 40°C can achieve a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-2,3-pentanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form hydrocarbons.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Hydrocarbons.

Substitution: Halogenated compounds.

Scientific Research Applications

2,4,4-Trimethyl-2,3-pentanediol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a solvent.

Biology: Employed in the preparation of various biochemical reagents.

Medicine: Utilized in the synthesis of pharmaceutical intermediates.

Industry: Applied in the production of coatings, adhesives, and plasticizers

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-2,3-pentanediol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound versatile in different chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Positional Isomerism

- 2,4,4-Trimethyl-2,3-pentanediol (CAS 64512-96-5): Hydroxyl groups at C2 and C3; methyl groups at C2, C4, and C4.

- 2,2,4-Trimethyl-1,3-pentanediol (CAS 144-19-4): Hydroxyl groups at C1 and C3; methyl groups at C2, C2, and C4 .

- 2,3-Pentanediol (unsubstituted): Linear diol with hydroxyls at C2 and C3; lacks methyl branches .

Key Insight : The position of hydroxyl groups and branching significantly affects solubility, reactivity, and application. For example, 2,2,4-trimethyl-1,3-pentanediol’s ester derivatives are widely used as coalescing agents in paints due to their balanced hydrophobicity , whereas the 2,4,4-trimethyl-2,3 isomer’s applications remain less explored.

Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | logP | Boiling Point (°C) | Applications |

|---|---|---|---|---|---|

| This compound | 64512-96-5 | C₈H₁₈O₂ | 1.164 | Not reported | Limited data; potential intermediate |

| 2,2,4-Trimethyl-1,3-pentanediol | 144-19-4 | C₈H₁₈O₂ | ~1.16 | 250–260 (estimated) | Precursor for plasticizers, solvents |

| 1,2-Hexanediol | 6920-22-5 | C₆H₁₄O₂ | -0.34 | 223–225 | Cosmetics, coatings, antifreeze |

| 2,3-Pentanedione | 600-14-6 | C₅H₈O₂ | -0.56 | 144–146 | Flavoring agent, occupational hazard |

Notes:

- 2,2,4-Trimethyl-1,3-pentanediol’s esters (e.g., Texanol®) exhibit high boiling points (>200°C), making them ideal as coalescing solvents in latex paints .

This compound

- Potential Uses: Likely serves as an intermediate in synthesizing esters or polyesters, though direct evidence is sparse. Its logP suggests compatibility with hydrophobic matrices like plastics or resins.

2,2,4-Trimethyl-1,3-pentanediol Derivatives

1,2-Hexanediol

- Contrast : Unlike branched diols, linear 1,2-hexanediol is water-soluble and used in antifreeze, personal care products, and as a humectant .

Biological Activity

2,4,4-Trimethyl-2,3-pentanediol (TMPD) is an organic compound with the chemical formula CHO and a molecular weight of approximately 146.23 g/mol. It is primarily utilized as a solvent and plasticizer in various industrial applications, particularly in coatings and adhesives. Understanding its biological activity is crucial for assessing its safety and potential health impacts.

- Molecular Formula : CHO

- Molecular Weight : 146.23 g/mol

- Boiling Point : 232 °C

- Melting Point : 54 °C

- Density : 0.9485 g/cm³ (20 °C)

Toxicokinetics

Recent studies have indicated that TMPD can be absorbed through the skin and respiratory tract, raising concerns about its potential toxicological effects. A study on male Sprague-Dawley rats demonstrated that urinary metabolites of TMPD could serve as biomarkers for exposure monitoring. The metabolites identified include:

- 3-Hydroxy-2,2,4-trimethylvaleric acid (HTMV)

- 2,2,4-trimethyl-1,3-pentanediol (TMPD)

These metabolites were measured after administering doses ranging from 48 to 750 mg/kg body weight intraperitoneally. The urinary excretion kinetics suggested that HTMV levels were proportional to the administered doses, indicating a reliable method for biomonitoring exposure to TMPD derivatives .

Sensitization and Irritation Potential

The potential for skin sensitization and irritation has been evaluated in various studies. The Cosmetic Ingredient Review (CIR) reported that while some derivatives of TMPD are used in cosmetic applications, their safety profiles vary significantly. Specifically, the irritation potential was assessed at high concentrations in topical formulations .

Case Study 1: Urinary Biomarker Monitoring

A significant study focused on the urinary excretion of HTMV as a biomarker for monitoring exposure to TMPD derivatives. The researchers found that urinary HTMV accounted for about 4-5% of the administered dose in rats over a wide exposure range. This finding underscores the importance of establishing reliable biomarkers for human exposure assessments .

Case Study 2: Health Effects in Occupational Settings

In occupational settings where TMPD is used extensively (e.g., paint manufacturing), workers have reported symptoms consistent with sick building syndrome and allergic reactions such as asthma. These associations have prompted further investigation into the compound's role as a potential allergen or irritant in sensitive individuals .

Table 1: Summary of Biological Activities of TMPD

| Parameter | Observation |

|---|---|

| Absorption | High absorption through skin and respiratory tract |

| Metabolites | HTMV and TMPD identified in urine |

| Excretion Rate | Proportional to dose; 4-5% recovery in urine |

| Sensitization Potential | Evaluated; varies by formulation |

| Health Concerns | Associated with asthma and sick building syndrome |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.